molecular formula C15H15NO B3221192 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one CAS No. 120635-49-6

5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one

Cat. No.: B3221192
CAS No.: 120635-49-6
M. Wt: 225.28 g/mol
InChI Key: PTPNWPSSNHDCFX-UHFFFAOYSA-N
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Description

5,6,9,10-Tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one is a tricyclic heterocyclic compound featuring a fused pyrido-carbazole scaffold. Its structure combines a partially saturated pyridine ring with a carbazole moiety, conferring unique physicochemical and biological properties. This compound and its derivatives are notable for their therapeutic applications, particularly as 5-HT₃ receptor antagonists. For instance, its (R)-enantiomer, marketed as Cilansetron, is a potent antiemetic agent used to treat chemotherapy-induced nausea and irritable bowel syndrome (IBS) . The compound’s molecular formula is C₂₀H₂₁N₃O, with a molecular weight of 319.41 g/mol and a CAS registry number of 120635-74-7 .

Properties

IUPAC Name

1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-13-8-2-7-12-14(13)11-6-1-4-10-5-3-9-16(12)15(10)11/h1,4,6H,2-3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPNWPSSNHDCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC=CC4=C3N2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335216
Record name 5,6,9,10-Tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120635-49-6
Record name 5,6,9,10-Tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 5,6,8,9,10,11-hexahydro-4H-pyrido[3,2,1-jk]carbazole with arenesulphonyl azides can yield the desired compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

  • Cilansetron distinguishes itself via the 2-methylimidazole substituent, critical for 5-HT₃ receptor binding .
  • The 5-unsubstituted derivative (CAS 209859-87-0) exhibits dual reactivity: electrophilic substitution at position 5 and nucleophilic substitution at position 4, enabling diverse derivatization .
  • Hexahydro derivatives (e.g., 7a,8,9,10,11,11a-hexahydro) show reduced planarity, altering π-π stacking interactions and bioavailability compared to tetrahydro analogues .

Functional Analogues: 5-HT₃ Receptor Antagonists

Cilansetron is part of a broader class of 5-HT₃ antagonists. Comparative pharmacological data highlight structural nuances influencing efficacy:

Compound Core Structure Substituents Receptor Affinity (Ki, nM) Clinical Use Reference
Cilansetron Pyrido-carbazole 2-Methylimidazole at C10 0.3–1.2 IBS, chemotherapy-induced emesis
Ondansetron Benzimidazole Carbazoyl-methyl group 0.7–1.4 Broad-spectrum antiemetic
Palonosetron Quinuclidine-isoquinoline Trifluoromethyl group 0.06–0.1 Delayed-phase emesis
Alosetron Indole-carbazole Methyl group at N1 2.5–4.0 IBS (restricted use)

Key Findings:

  • Cilansetron’s pyrido-carbazole scaffold provides superior metabolic stability over benzimidazole-based Ondansetron but lower affinity than Palonosetron’s quinuclidine system .
  • The 2-methylimidazole group in Cilansetron enhances selectivity for 5-HT₃ receptors over other serotonin subtypes, reducing off-target effects .

Functionalization Strategies

  • Electrophilic Substitution : Nitration at position 5 introduces nitro groups (e.g., 5-nitro derivatives), while chlorination at position 4 produces 4-chloro intermediates for further coupling .
  • Nucleophilic Substitution : The 4-hydroxy group in compound 9 can be replaced with azide or tosyl groups, enabling cyclization to fused heterocycles (e.g., isoxazolo-carbazolones) .

Biological Activity

5,6,9,10-Tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one is a heterocyclic compound belonging to the pyridocarbazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-cancer properties and interactions with various molecular targets. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes the cyclization of intermediates under controlled conditions. For instance, the reaction of 5,6,8,9,10,11-hexahydro-4H-pyrido[3,2,1-jk]carbazole with arenesulphonyl azides can yield the desired compound efficiently.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of 5,6-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one. Research indicates that derivatives of carbazoles exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cell Lines Tested : The compound has been tested against ovarian carcinoma (PA1), prostate carcinoma (PC3 and DU145), showing promising results with minimal inhibitory concentrations (MIC) ranging from 8–20 µM .
  • Mechanism : The mechanism of action may involve the inhibition of topoisomerase II activity and modulation of signaling pathways associated with cell proliferation and apoptosis.

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown potential neuroprotective effects. Some derivatives have been reported to modulate amyloid-beta peptide concentrations in cellular models associated with Alzheimer's disease. These compounds demonstrated a significant increase in soluble Aβ peptides concentration by 30%–70% at specific concentrations .

Other Biological Activities

The broader biological profile of pyridocarbazoles includes:

  • Antimicrobial : Exhibiting activity against various bacterial strains.
  • Antioxidative : Reducing oxidative stress markers in cellular assays.
  • Anti-inflammatory : Inhibiting pro-inflammatory cytokines in vitro.

The biological activity of 5,6-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one is primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors that mediate cellular signaling pathways related to growth and apoptosis.

Case Studies

Several case studies have documented the efficacy of 5,6-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one:

  • Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
  • Neuroprotection in Animal Models : In vivo studies showed that administration of certain derivatives improved cognitive function in animal models of Alzheimer’s disease by reducing neuroinflammation and amyloid plaque formation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing unsubstituted derivatives of 5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one?

  • The synthesis typically involves a two-step degradation of pyrano-hexahydropyridocarbazoledione precursors. For example, reacting pyrano-pyridocarbazoledione 6 with potassium hydroxide in glycol under elevated temperatures (120–140°C) facilitates ring opening. Subsequent acidification with HCl forms intermediates like 5-acetyl-4-hydroxy derivatives, which undergo spontaneous decarboxylation in weak acidic media to yield the unsubstituted core structure 9 .

Q. How can structural characterization of substituted derivatives be systematically performed?

  • Use a combination of spectroscopic techniques:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions and stereochemistry (e.g., singlet at δ 1.35 ppm for methyl groups in 17 ) .
  • IR : Key functional groups like carbonyl (1635–1640 cm1^{-1}) and azide (2111 cm1^{-1}) are detectable .
  • Mass spectrometry : APCI-MS confirms molecular weight (e.g., m/z 350 for 17 ) .

Q. What reaction conditions optimize electrophilic substitution at position 4 of the tetrahydropyridocarbazolone core?

  • Chlorination at position 4 is achieved using phosphoryl chloride (POCl3_3) under reflux (4 hours), yielding 4-chloro derivatives (e.g., 10 ) in moderate yields (~71%) . Azidation with sodium azide in DMF at 90°C for 12 hours produces 4-azido derivatives (e.g., 11 ) .

Advanced Research Questions

Q. How does the electronic environment influence regioselectivity in nitration reactions of hexahydropyridocarbazole derivatives?

  • Nitration with HNO3_3/NaNO2_2 selectively targets position 5 instead of the benzo ring due to electron-donating effects from the enolized 4-hydroxypyridone moiety. This regioselectivity prevents side reactions and yields pure 5-nitro derivatives (e.g., 12 ) .

Q. What methodological strategies resolve contradictions in reaction yields during pyran ring degradation?

  • Yield discrepancies (e.g., 59% for 16b vs. 71% for 17 ) arise from steric and electronic effects of substituents. Optimizing solvent polarity (e.g., glycol vs. ethanol) and reaction time/temperature improves efficiency. For example, higher temperatures in glycol accelerate ring opening .

Q. How can computational modeling predict luminescence properties of pyrido[3,2,1-jk]carbazol-6-one derivatives?

  • Density functional theory (DFT) calculations correlate substituent effects (e.g., 4-hydroxy vs. 4-chloro groups) with HOMO-LUMO gaps. For instance, solvatochromic shifts in 4-hydroxy derivatives (e.g., HPPCO ) arise from deprotonation-induced changes in electron density, confirmed by UV-Vis and fluorescence spectroscopy .

Q. Why do solvent choices critically affect stereochemical outcomes in reactions with arenesulphonyl azides?

  • Polar aprotic solvents (e.g., DMF) favor cis-adducts (e.g., 4 ) via stabilized transition states, while protic solvents (e.g., ethanol) promote trans-isomers (e.g., 6 ) through hydrogen bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Reactant of Route 2
5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one

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